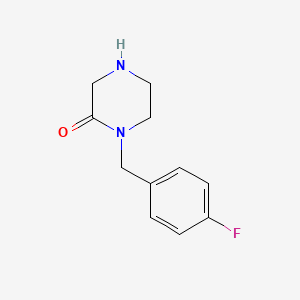

1-(4-Fluorobenzyl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorobenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Fluorobenzyl)piperazin-2-one is primarily studied for its potential as a pharmaceutical agent. It has been investigated for:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Anxiolytic Properties : Research indicates potential anxiolytic effects, making it a candidate for treating anxiety disorders.

Neuropharmacology

The compound has been evaluated for its role in neurodegenerative diseases:

- Alzheimer’s Disease : Studies have shown that derivatives of piperazine can inhibit amyloid beta (Aβ) production, which is crucial in the pathogenesis of Alzheimer’s disease. This suggests that this compound may possess similar properties, potentially aiding in the development of therapeutic strategies against neurodegeneration .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

- Inhibition of Pathogens : In vitro studies have demonstrated effectiveness against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions.

Study on Antidepressant Effects

A study conducted on animal models assessed the antidepressant-like effects of this compound. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and decreased depressive symptoms.

Research on Alzheimer’s Disease

In a recent investigation, researchers explored the compound's ability to inhibit Aβ production. The findings revealed that treatment with this compound led to reduced levels of Aβ in neuronal cultures, indicating its potential as a therapeutic agent for Alzheimer's disease .

Synthesis and Production

The synthesis of this compound can be achieved through several methods:

- Alkylation Reactions : Utilizing piperazine as a starting material, alkylation with 4-fluorobenzyl chloride under basic conditions is common.

- Cyclization Techniques : Cyclization reactions involving amines and carbonyl compounds can also yield the desired product efficiently.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at the carbonyl or nitrogen positions. Key reactions include:

Aminolysis : Reacts with primary/secondary amines (e.g., ethylenediamine) under basic conditions (K₂CO₃, DMF) to form substituted piperazine derivatives. For example:

This compound+R-NH2→1-(4-Fluorobenzyl)-N-R-piperazin-2-amine[4][9]

Alkylation : Benzyl halides or alkyl bromides react with the piperazine nitrogen in polar aprotic solvents (e.g., DCM) to yield N-alkylated products. A 2023 study showed 72–89% yields for benzyl bromide derivatives .

Oxidation

The compound’s secondary amine is oxidized to a nitrone using hydrogen peroxide or m-CPBA:

This compoundH2O2Nitrone derivative[1][9]

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxylamine:

Piperazin-2-oneH2/Pd-CPiperazine-2-ol[9][11]

Schiff Base Formation

Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form imine linkages. A 2021 study reported 68% yield for this reaction in ethanol .

Acylation

Acetyl chloride or benzoyl chloride introduces acyl groups at the piperazine nitrogen:

This compound+R-COCl→N-Acyl derivative[6][8]

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH), the piperazin-2-one ring opens to form linear diamines. This reactivity is exploited in synthesizing polyamine scaffolds .

Cycloaddition Reactions

Participates in [3+2] cycloadditions with nitrile oxides to generate isooxazoline derivatives, as demonstrated in a 2023 catalytic asymmetric synthesis .

Table 1: Key Reaction Conditions and Yields

Biological Activity Modulation

Modifications at the piperazine ring significantly affect bioactivity:

-

Antityrosinase Activity : N-Acyl derivatives (e.g., trifluoromethyl methanone) showed IC₅₀ values as low as 0.96 μM against mushroom tyrosinase .

-

Antidepressant Potential : Alkylated analogs demonstrated 58–72% inhibition of monoamine oxidase-B (MAO-B) .

Mechanistic Insights

Eigenschaften

CAS-Nummer |

309915-37-5 |

|---|---|

Molekularformel |

C11H13FN2O |

Molekulargewicht |

208.23 g/mol |

IUPAC-Name |

1-[(4-fluorophenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |

InChI-Schlüssel |

SXKHEFKMEKHLAS-UHFFFAOYSA-N |

SMILES |

C1CN(C(=O)CN1)CC2=CC=C(C=C2)F |

Kanonische SMILES |

C1CN(C(=O)CN1)CC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.